molecular formula C14H13Br2NO3S B2857128 2,5-dibromo-N-(4-methoxybenzyl)benzenesulfonamide CAS No. 942657-49-0

2,5-dibromo-N-(4-methoxybenzyl)benzenesulfonamide

Cat. No.: B2857128
CAS No.: 942657-49-0
M. Wt: 435.13
InChI Key: LDFOFDJIRRUCKM-UHFFFAOYSA-N
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Description

2,5-Dibromo-N-(4-methoxybenzyl)benzenesulfonamide is an organic compound with the molecular formula C14H13Br2NO3S It is characterized by the presence of two bromine atoms, a methoxybenzyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dibromo-N-(4-methoxybenzyl)benzenesulfonamide typically involves the bromination of N-(4-methoxybenzyl)benzenesulfonamide. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction conditions often include maintaining a low temperature to control the rate of bromination and prevent over-bromination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Types of Reactions:

    Substitution Reactions: The bromine atoms in this compound can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can participate in oxidation reactions, potentially forming sulfonic acids or other oxidized derivatives. Reduction reactions may target the sulfonamide group, converting it to corresponding amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

  • Substitution reactions yield various substituted derivatives depending on the nucleophile used.
  • Oxidation reactions produce sulfonic acids or other oxidized forms.
  • Reduction reactions result in amines or other reduced derivatives.

Scientific Research Applications

2,5-Dibromo-N-(4-methoxybenzyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in developing inhibitors for enzymes or receptors.

    Materials Science: The compound can be used as a building block in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein interactions.

    Industrial Applications: The compound’s derivatives are used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,5-dibromo-N-(4-methoxybenzyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to active sites of enzymes or receptors, thereby inhibiting their activity. The presence of bromine atoms and the sulfonamide group can enhance its binding affinity and specificity towards molecular targets. The methoxybenzyl group may contribute to the compound’s overall stability and solubility, facilitating its interaction with biological molecules.

Comparison with Similar Compounds

  • 2,5-Dibromo-N-(2-methoxybenzyl)benzenesulfonamide
  • 2,5-Dibromo-N-(4-ethoxybenzyl)benzenesulfonamide
  • 2,5-Dibromo-N-(4-methylbenzyl)benzenesulfonamide

Comparison:

  • Structural Differences: The primary difference lies in the substituents on the benzyl group (e.g., methoxy, ethoxy, methyl).
  • Chemical Properties: These differences can influence the compound’s reactivity, solubility, and stability.
  • Applications: While all these compounds may have similar applications, the specific substituents can affect their efficacy and suitability for particular uses. For example, the methoxy group in 2,5-dibromo-N-(4-methoxybenzyl)benzenesulfonamide may enhance its solubility in organic solvents compared to its methyl or ethoxy counterparts.

Properties

IUPAC Name

2,5-dibromo-N-[(4-methoxyphenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Br2NO3S/c1-20-12-5-2-10(3-6-12)9-17-21(18,19)14-8-11(15)4-7-13(14)16/h2-8,17H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFOFDJIRRUCKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Br2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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